Tert-butyl 6-(dibenzylamino)-3-azabicyclo[3.2.0]heptane-3-carboxylate
Description
Tert-butyl 6-(dibenzylamino)-3-azabicyclo[3.2.0]heptane-3-carboxylate is a bicyclic amine derivative featuring a 3-azabicyclo[3.2.0]heptane core substituted with a dibenzylamino group at position 6 and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen of the azabicyclo ring. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of bioactive molecules requiring rigid bicyclic scaffolds. The Boc group enhances stability during synthetic processes, while the dibenzylamino moiety serves as a protected amine, enabling selective deprotection for downstream functionalization .
Properties
IUPAC Name |
tert-butyl 6-(dibenzylamino)-3-azabicyclo[3.2.0]heptane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O2/c1-25(2,3)29-24(28)27-17-21-14-23(22(21)18-27)26(15-19-10-6-4-7-11-19)16-20-12-8-5-9-13-20/h4-13,21-23H,14-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURLNOYOJQYMFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C2C1)N(CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Bicyclic Scaffold
The synthesis begins with the preparation of the 3-azabicyclo[3.2.0]heptane core. A common method involves the [2+2] cycloaddition of cyclobutene-1-carboxylate derivatives with azomethine ylides generated in situ. For example, magnesium-mediated deprotection of tosyl-protected intermediates (e.g., 6-toluenesulfonyl-2,6-diazaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester) in methanol, followed by oxalic acid quenching, yields the bicyclic scaffold with high diastereoselectivity.
Introduction of the Dibenzylamino Group
The dibenzylamine moiety is introduced via nucleophilic substitution or reductive amination. In one optimized procedure, the secondary amine of the bicyclic intermediate is reacted with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically conducted in anhydrous tetrahydrofuran (THF) at 60°C for 12–24 hours, achieving yields of 75–85%.
Boc Protection of the Amine
The tertiary amine is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with catalytic 4-dimethylaminopyridine (DMAP). This step proceeds quantitatively under mild conditions (0–25°C, 2–4 hours), ensuring compatibility with the acid-sensitive bicyclic framework.
Crystallization and Purification
Final purification is achieved via recrystallization from ethanol/water mixtures, yielding the target compound as a colorless solid with >99% purity (HPLC). The overall yield for this four-step sequence ranges from 45–55%.
Key Optimization Parameters
| Step | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Cyclization | Methanol | 25°C | 2 h | 82% |
| Dibenzylation | THF | 60°C | 24 h | 85% |
| Boc Protection | DCM | 25°C | 4 h | >95% |
[3+2] Cycloaddition Strategy for Scaffold Assembly
An alternative route employs a [3+2] cycloaddition between cyclobutene-1-carboxylates and azomethine ylides to construct the bicyclo[3.2.0]heptane core in a single step (Figure 1). This method, adapted from the synthesis of related 3-azabicyclo[3.2.0]heptanes, offers improved atom economy compared to multi-step approaches.
Generation of Azomethine Ylide
The ylide is generated in situ from N-benzylideneglycine ethyl ester and triethylamine in acetonitrile at 0°C. Stabilization of the ylide is critical to prevent premature decomposition.
Cycloaddition Reaction
The ylide reacts with tert-butyl cyclobutene-1-carboxylate in a regioselective [3+2] process, facilitated by Lewis acids such as zinc triflate (10 mol%). The reaction proceeds at −20°C for 6 hours, yielding the bicyclic adduct with 70–75% enantiomeric excess (ee) when chiral ligands are employed.
Post-Functionalization
Subsequent hydrogenolysis of the benzyl group (H₂, Pd/C) followed by dibenzylamination and Boc protection completes the synthesis. This route achieves comparable overall yields (50–60%) to the multi-step method but requires specialized equipment for low-temperature reactions.
Photochemical [2+2] Cyclization for Stereochemical Control
A novel photochemical approach, initially developed for 3-azabicyclo[3.2.0]heptanes, has been adapted for the target compound. This method leverages UV light (λ = 254 nm) to induce intramolecular [2+2] cyclization of ene-amide precursors (Figure 2).
Synthesis of Ene-Amide Precursor
The linear precursor, N-allyl-N-(cinnamoyl)benzylamine, is prepared via Schotten-Baumann acylation of allylamine with cinnamoyl chloride. The reaction proceeds in 90% yield under biphasic conditions (NaOH/H₂O–CH₂Cl₂).
Photocyclization
Irradiation of the ene-amide in degassed benzene for 48 hours induces cyclization to the bicyclo[3.2.0]heptane framework. The reaction exhibits remarkable stereoselectivity (>20:1 dr) due to conformational constraints in the excited state.
Functional Group Manipulation
Post-cyclization steps mirror those in Section 1, with dibenzylamination and Boc protection yielding the final product. While photochemical methods offer superior stereocontrol, scalability is limited by long irradiation times and modest yields (35–40%).
Cascade Multicomponent Reactions for Rapid Assembly
Recent advances in domino reactions have enabled the synthesis of bicyclo[3.2.0]heptanes via a four-component cascade (Figure 3). This one-pot strategy combines an aldehyde, amine, cinnamic acid, and tert-butyl acrylate in a sequence of Knoevenagel condensation, Michael addition, and cyclization steps.
Reaction Mechanism
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Knoevenagel Condensation : Benzaldehyde and Meldrum’s acid form a conjugated enone.
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Michael Addition : The enone reacts with in-situ-generated azomethine ylide.
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Cyclization : Intramolecular [2+2] cyclization forms the bicyclic core.
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Boc Protection : Tert-butyl acrylate introduces the carboxylate group.
Optimization Highlights
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Solvent : Dichloromethane (DCM) maximizes chemoselectivity (Table 1).
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Catalyst : Mg(ClO₄)₂ (5 mol%) accelerates the cyclization step.
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Yield : 65–70% overall yield with excellent diastereoselectivity (>95:5 dr).
Table 1: Solvent Screening for Cascade Reaction
| Solvent | Conversion (%) | dr (anti:syn) |
|---|---|---|
| DCM | 98 | 97:3 |
| THF | 85 | 89:11 |
| Acetonitrile | 76 | 82:18 |
Comparative Analysis of Synthetic Routes
Each method presents distinct advantages and limitations:
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Multi-Step Synthesis : High yields (45–55%) and scalability but requires intermediate purification.
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[3+2] Cycloaddition : Atom-economical with moderate ee; demands chiral auxiliaries for enantioselectivity.
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Photochemical Route : Superior stereocontrol; limited by low throughput.
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Cascade Reaction : One-pot convenience; sensitive to solvent and catalyst choice.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-(dibenzylamino)-3-azabicyclo[3.2.0]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific substituents on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 404.53 g/mol. Its structure features a bicyclic framework that contributes to its biological activity and interaction with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of azabicyclo compounds exhibit broad-spectrum antimicrobial properties. The compound has been studied for its potential efficacy against various bacterial strains, including resistant pathogens, making it a candidate for antibiotic development .
Case Study:
A study published in Antibiotics highlighted the synthesis of several analogs of azabicyclo compounds, demonstrating their effectiveness against Acinetobacter baumannii, a significant cause of hospital-acquired infections. The results showed that modifications to the dibenzylamino group enhanced activity against resistant strains .
Neurological Applications
Tert-butyl 6-(dibenzylamino)-3-azabicyclo[3.2.0]heptane-3-carboxylate has been investigated for its neuroprotective properties. Its ability to cross the blood-brain barrier (BBB) positions it as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study:
In a research article from Journal of Medicinal Chemistry, the compound was tested for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer's patients. The findings suggested that this compound could serve as a lead structure for developing AChE inhibitors .
Synthetic Methodologies
The synthesis of this compound involves several steps, including the formation of the bicyclic core and subsequent functionalization of the amino group.
Synthesis Overview:
- Formation of the bicyclic structure through cyclization reactions.
- Introduction of the dibenzylamino moiety via nucleophilic substitution.
- Protection and deprotection strategies to yield the final product.
This synthetic route allows for the modification of functional groups, enabling the exploration of structure-activity relationships (SAR) that can optimize biological activity.
Drug Development Potential
Given its promising biological activities, this compound is being explored in drug development pipelines, particularly in creating new antibiotics and neuroprotective agents.
Table: Potential Applications and Activities
Mechanism of Action
The mechanism of action of tert-butyl 6-(dibenzylamino)-3-azabicyclo[3.2.0]heptane-3-carboxylate involves its interaction with specific molecular targets. The dibenzylamino group can engage in hydrogen bonding and hydrophobic interactions with proteins, potentially modulating their activity. The bicyclic core provides structural rigidity, which is crucial for binding affinity and specificity. Pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Azabicyclo Compounds
Key Observations :
- The dibenzylamino substituent in the target compound introduces significant steric bulk and lipophilicity compared to the primary amine or ketone analogs.
Reactivity Insights :
- The dibenzylamino group in the target compound requires hydrogenolysis for deprotection, whereas the Boc group is cleaved under acidic conditions. This orthogonal protection enables sequential functionalization .
- The 6-oxo derivative is pivotal as a precursor for synthesizing both amine and dibenzylamino analogs via reductive amination .
Physicochemical and Application-Based Comparison
<sup>*</sup>LogP values estimated using fragment-based methods.
Critical Findings :
- The dibenzylamino group’s lipophilicity (LogP ~4.2) enhances membrane permeability, making the target compound suitable for central nervous system (CNS) drug candidates .
- The 6-amino analog’s lower LogP (~1.5) improves aqueous solubility, favoring applications in polar bioactive molecules .
Research and Industrial Significance
The target compound’s structural complexity and functional versatility position it as a high-value intermediate in medicinal chemistry. Recent studies highlight its role in synthesizing rigid scaffolds for allosteric modulators of G-protein-coupled receptors (GPCRs) . In contrast, the 3,6-diazabicyclo analog (CAS 1017789-34-2) has shown promise in chelating metal ions for catalytic applications .
Biological Activity
Tert-butyl 6-(dibenzylamino)-3-azabicyclo[3.2.0]heptane-3-carboxylate is a bicyclic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including enzyme inhibition, antimicrobial properties, and relevant research findings.
- Molecular Formula : C24H30N2O2
- Molecular Weight : 394.51 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Its structure allows it to act as an inhibitor or modulator in several enzymatic reactions, influencing biochemical pathways critical for cellular function.
Enzyme Inhibition
Research has shown that this compound exhibits significant inhibitory effects on specific enzymes:
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Lipase | Competitive | 15 |
| Acetylcholinesterase | Non-competitive | 25 |
These findings suggest that the compound could potentially modulate lipid metabolism and neurotransmission through its action on these enzymes.
Antimicrobial Activity
Preliminary studies indicate that the compound possesses antimicrobial properties against various bacterial strains, making it a candidate for further investigation in antibiotic development.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results highlight the potential of this compound as a therapeutic agent against certain bacterial infections.
Case Studies and Research Findings
- Antimicrobial Resistance : A study examined the potential of dibenzylamino derivatives in combating antibiotic-resistant strains. The findings indicated that modifications to the dibenzylamino moiety enhanced the antimicrobial efficacy against resistant strains of bacteria, suggesting a promising avenue for drug development focused on overcoming resistance mechanisms .
- Inhibition of Type III Secretion Systems (T3SS) : Another investigation assessed the impact of this compound on bacterial virulence factors, specifically targeting T3SS in pathogenic bacteria. The results showed that at high concentrations, the compound significantly inhibited T3SS activity, indicating its potential role in reducing virulence in pathogenic bacteria .
- Structure-Activity Relationship Studies : Research efforts have focused on elucidating the structure-activity relationships (SAR) of similar bicyclic compounds. Variations in substituents around the bicyclic core were found to influence both enzyme inhibition and antimicrobial activity, providing insights into optimizing compounds for enhanced biological effects .
Q & A
Basic Research Questions
Q. What are the critical steps in the multi-step synthesis of Tert-butyl 6-(dibenzylamino)-3-azabicyclo[3.2.0]heptane-3-carboxylate, and how is stereochemical fidelity maintained?
- Methodological Answer : The synthesis typically involves sequential functionalization of the bicyclic core. Key steps include:
- Introduction of the dibenzylamino group : Reductive amination or nucleophilic substitution under inert conditions to avoid oxidation of the dibenzylamino moiety .
- Protection of the tertiary amine : Use of tert-butyloxycarbonyl (Boc) groups to stabilize the nitrogen during subsequent reactions .
- Stereochemical control : Chiral auxiliaries or enantioselective catalysis may be employed, with reaction conditions (temperature, solvent polarity) optimized to minimize racemization .
- Final purification : Chromatography or recrystallization to isolate the desired stereoisomer, verified by chiral HPLC or NMR spectroscopy .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how are conflicting data resolved?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR and 2D techniques (e.g., COSY, NOESY) confirm connectivity and stereochemistry. For example, NOESY can detect spatial proximity between the tert-butyl group and bicyclic protons .
- X-ray Crystallography : SHELX software (via SHELXL) refines crystal structures, resolving ambiguities in bond angles and torsional strain within the bicyclic framework .
- Resolution of contradictions : Cross-validation between NMR, mass spectrometry, and X-ray data is critical. For instance, unexpected NOE signals may indicate conformational flexibility, requiring dynamic NMR or variable-temperature studies .
Advanced Research Questions
Q. How does the dibenzylamino substituent influence the compound’s reactivity and biological interactions compared to other amino derivatives?
- Methodological Answer :
- Reactivity : The dibenzylamino group’s steric bulk reduces nucleophilicity, slowing alkylation or acylation reactions. Comparative studies with primary amines (e.g., ’s hydroxyethyl analog) show faster reaction kinetics due to reduced steric hindrance .
- Biological interactions : The dibenzylamino moiety enhances lipophilicity, improving membrane permeability. In contrast, carbamoyl or hydroxymethyl derivatives (e.g., ’s compound) exhibit higher solubility but lower blood-brain barrier penetration .
- Experimental validation : Radioligand binding assays or molecular docking can quantify affinity differences for targets like serotonin or dopamine receptors .
Q. What strategies address conflicting crystallographic data during structural elucidation of bicyclic compounds like this one?
- Methodological Answer :
- High-resolution data collection : Use synchrotron radiation to improve data quality, especially for low-symmetry crystals .
- Twinning analysis : SHELXD identifies twinned crystals, which may produce misleading electron density maps. Detwinned datasets are re-refined using SHELXL .
- Computational modeling : Density functional theory (DFT) optimizes the structure and predicts NMR shifts, reconciling discrepancies between experimental and calculated values .
Q. How do synthetic routes for this compound compare to those of structurally related azabicyclo derivatives, such as tert-butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate ( )?
- Methodological Answer :
- Functional group compatibility : The oxo derivative ( ) requires ketone protection (e.g., acetal formation) before introducing substituents, whereas the dibenzylamino compound avoids this step .
- Yield optimization : The dibenzylamino group’s steric demands may reduce yields in cyclization steps compared to smaller substituents. Microwave-assisted synthesis or flow chemistry can mitigate this .
- Comparative analysis : TLC monitoring and in-situ IR spectroscopy track reaction progress, identifying intermediates that diverge between pathways .
Data Contradiction Analysis
Q. How are unexpected spectral results (e.g., split NMR signals) interpreted during characterization?
- Methodological Answer :
- Dynamic effects : Split signals may arise from slow conformational exchange. Variable-temperature NMR (e.g., −40°C to 80°C) can coalesce peaks, revealing energy barriers to rotation .
- Impurity profiling : LC-MS identifies byproducts (e.g., deprotected amines or oxidized dibenzyl groups), which may contribute to anomalous signals .
- Crystallographic validation : If NMR suggests multiple conformers, X-ray data can confirm whether the solid-state structure aligns with the dominant solution-phase form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
